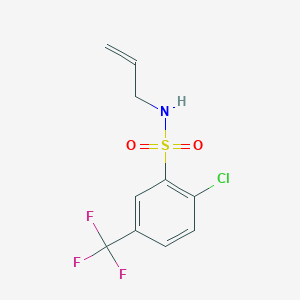

2-chloro-N-(prop-2-en-1-yl)-5-(trifluoromethyl)benzene-1-sulfonamide

Description

2-Chloro-N-(prop-2-en-1-yl)-5-(trifluoromethyl)benzene-1-sulfonamide (CAS: 757221-31-1; InChIKey: UIKBKUPQBTUDIB-UHFFFAOYSA-N) is a sulfonamide derivative featuring a 2-chloro-5-(trifluoromethyl)benzene core and an allyl (prop-2-en-1-yl) sulfonamide substituent. Its molecular formula is C₁₀H₁₀ClF₃NO₂S, with a molecular weight of 305.7 g/mol. The compound’s structure combines electron-withdrawing groups (chloro and trifluoromethyl) with a flexible allyl chain, influencing its electronic, steric, and solubility properties. It is cataloged by suppliers like American Elements and MolPort for research applications, particularly in medicinal chemistry and material science .

Properties

IUPAC Name |

2-chloro-N-prop-2-enyl-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3NO2S/c1-2-5-15-18(16,17)9-6-7(10(12,13)14)3-4-8(9)11/h2-4,6,15H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKBKUPQBTUDIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-N-(prop-2-en-1-yl)-5-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide compound recognized for its unique structural features, including a chloro group, an allylic prop-2-en-1-yl group, and a trifluoromethyl group attached to a benzene ring. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry where sulfonamides are known for their antibacterial properties.

The molecular formula of 2-chloro-N-(prop-2-en-1-yl)-5-(trifluoromethyl)benzene-1-sulfonamide is with a molecular weight of approximately 299.70 g/mol. The distinct arrangement of substituents may contribute to its unique chemical reactivity and biological properties, differentiating it from other similar compounds .

Like other sulfonamides, the proposed mechanism of action for this compound involves the inhibition of bacterial growth by interfering with folic acid synthesis in microorganisms. This is achieved through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for the synthesis of folate . Additionally, the presence of the trifluoromethyl group may enhance lipophilicity, potentially affecting bioavailability and interaction with biological targets.

Antimicrobial Properties

Research indicates that sulfonamides exhibit significant antimicrobial activity. The specific biological activity of 2-chloro-N-(prop-2-en-1-yl)-5-(trifluoromethyl)benzene-1-sulfonamide has not been extensively documented; however, its structural similarities to other bioactive sulfonamides suggest potential effectiveness against various bacterial strains.

Table 1: Comparison of Antimicrobial Activities of Sulfonamide Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Sulfanilamide | 0.25 | Staphylococcus aureus |

| Trimethoprim | 0.5 | Escherichia coli |

| 2-Chloro-N-(prop-2-en-1-yl)-5-(trifluoromethyl)benzene-1-sulfonamide | TBD | TBD |

Note: TBD (To Be Determined) indicates that specific data on this compound's MIC values against target bacteria is currently unavailable.

Toxicological Studies

Toxicological evaluations have shown that exposure to similar compounds can lead to adverse effects on various organs. For instance, studies on related sulfonamides have reported dose-dependent nephropathy and hepatotoxicity in animal models . The NOAEL (No Observed Adverse Effect Level) for related compounds has been established at varying doses depending on the route of administration and duration of exposure .

Table 2: Toxicological Findings in Animal Studies

| Study Type | Dose (mg/kg bw/day) | Observed Effects |

|---|---|---|

| Oral Repeat Dose Toxicity | 50 | Hepatocellular hypertrophy |

| Inhalation Study | 250 | Increased kidney weights; nephropathy |

| Intravenous Administration | 1000 | Liver necrosis in some subjects |

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamides

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their physicochemical properties:

Key Comparative Analysis

Substituent Effects on Physicochemical Properties

The isopropyl analog () has a marginally higher molecular weight (306.7 vs. 305.7 g/mol) but similar electronic properties due to the absence of π-bonds.

Benzene Ring Substituents: The 2-chloro-5-trifluoromethyl configuration in the target compound creates strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to analogs with single substituents (e.g., PR17 with 4-OCF₃) .

Thermal Stability and Purity

- PR16 and PR17 demonstrate higher melting points (217–222°C and 161–163°C, respectively) due to hydrogen bonding from the dihydroquinazolin-2-yl group, whereas the target compound’s allyl chain likely reduces crystallinity .

- Purity varies significantly: PR17 is 100% pure, while PR16 is 89%, suggesting synthetic challenges in introducing trifluoromethyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.